molecular formula C11H11N3O B12978568 5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one

5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B12978568
M. Wt: 201.22 g/mol
InChI Key: JHMLANQXTOMRHU-UHFFFAOYSA-N
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Description

5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both an imidazole and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitroaniline with benzyl bromide or (2-bromoethyl)benzene in the presence of sodium hydroxide in acetone, followed by chlorosulfonation with chlorosulfonic acid and subsequent substitution reactions with ammonia derivatives in tetrahydrofuran (THF). The final cyclization step is achieved using triphosgene in anhydrous THF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron and hydrochloric acid are often used for the reduction of nitro groups.

    Substitution: Sodium hydroxide and other bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of both the imidazole and pyrrolidinone rings, which confer a combination of chemical reactivity and biological activity not found in simpler compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H11N3O/c15-10-6-5-9(12-10)11-13-7-3-1-2-4-8(7)14-11/h1-4,9H,5-6H2,(H,12,15)(H,13,14)

InChI Key

JHMLANQXTOMRHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NC3=CC=CC=C3N2

Origin of Product

United States

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